

An In-depth Technical Guide to the Physical and Chemical Stability of (+)-Carbovir

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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1668431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of **(+)-Carbovir**, a carbocyclic nucleoside analog with potent anti-HIV activity. Understanding the stability profile of a drug candidate is critical for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key physicochemical properties, behavior in solution and the solid state, and response to forced degradation conditions, in addition to providing detailed experimental protocols for stability assessment.

Physicochemical Properties

The fundamental physicochemical properties of **(+)-Carbovir** are essential for predicting its behavior in various formulation and physiological environments.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N ₅ O ₂	--INVALID-LINK--
Molecular Weight	247.25 g/mol	--INVALID-LINK--
pKa ₁ (protonated purine)	3.15 (at 25°C)	[1]
pKa ₂ (deprotonation of purine)	9.68 (at 25°C)	[1]
Intrinsic Aqueous Solubility	1.24 mg/mL	[1]
Octanol-Water Partition Coefficient (log P)	0.29	[1]

Solution Stability

The stability of **(+)-Carbovir** in aqueous solutions is significantly influenced by pH and temperature.

pH-Dependent Degradation

Kinetic studies have shown that **(+)-Carbovir** undergoes degradation in both acidic and neutral to alkaline conditions, albeit through different mechanisms. The primary degradation pathway in acidic solution is the cleavage of the N-glycosidic bond, leading to the formation of guanine.[\[1\]](#) Above pH 4, a neutral degradation pathway becomes more dominant.[\[1\]](#) The rate of degradation is accelerated at elevated temperatures.[\[1\]](#)

pH Condition	Degradation Pathway	Primary Degradation Product
Low pH (Acidic)	Acid-catalyzed hydrolysis of the N-glycosidic bond	Guanine
Neutral to Alkaline (pH > 4)	Neutral degradation pathway	Not explicitly identified in the provided search results

Temperature-Dependent Degradation

The degradation of **(+)-Carbovir** is also temperature-dependent, with increased degradation rates observed at higher temperatures. Studies have been conducted at 50, 70, and 90°C to characterize the temperature's effect on the degradation kinetics.[1]

Degradation Pathway in Acidic Solution

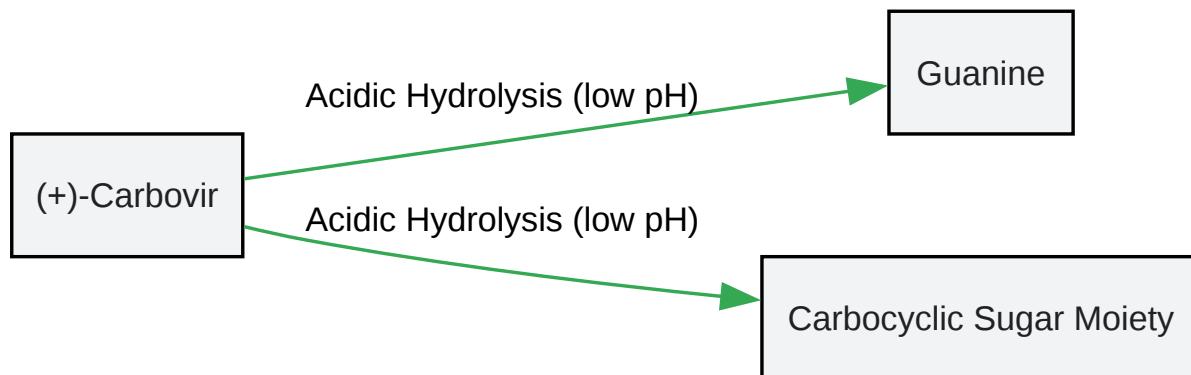


Figure 1: Acid-Catalyzed Degradation of **(+)-Carbovir**

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Caption: Acid-catalyzed degradation pathway of **(+)-Carbovir**.

Solid-State Stability

The solid-state properties of an active pharmaceutical ingredient are crucial for its stability, manufacturability, and bioavailability. **(+)-Carbovir** is known to exist in multiple solid forms.

Polymorphism and Hydration

(+)-Carbovir can exist in at least five different solid forms, designated as Forms I, II, III, IV, and V.[2] These forms include polymorphs and hydrates, which exhibit different physicochemical properties and can interconvert under specific temperature and humidity conditions.[2]

Solid Form	Description	Interconversion Behavior
Form I	Anhydrous polymorph	Transforms to Form III at 195°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form II	Anhydrous polymorph	Transforms to Form IV at 275°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form III	Anhydrous polymorph	Transforms to Form II at 220°C.[2] Above a critical relative humidity, it absorbs water to form Form V.[2]
Form IV	High-temperature polymorph	Stable only in a narrow temperature range (267-275°C) before melting and decomposition.[2]
Form V	Hydrated form	Formed from Forms I, II, and III upon exposure to high relative humidity.[2] Shows a two-step weight loss in TGA, suggesting water molecules with different binding energies.[2] Transforms to Form III at 195°C.[2]

Solid-State Transformation Pathway

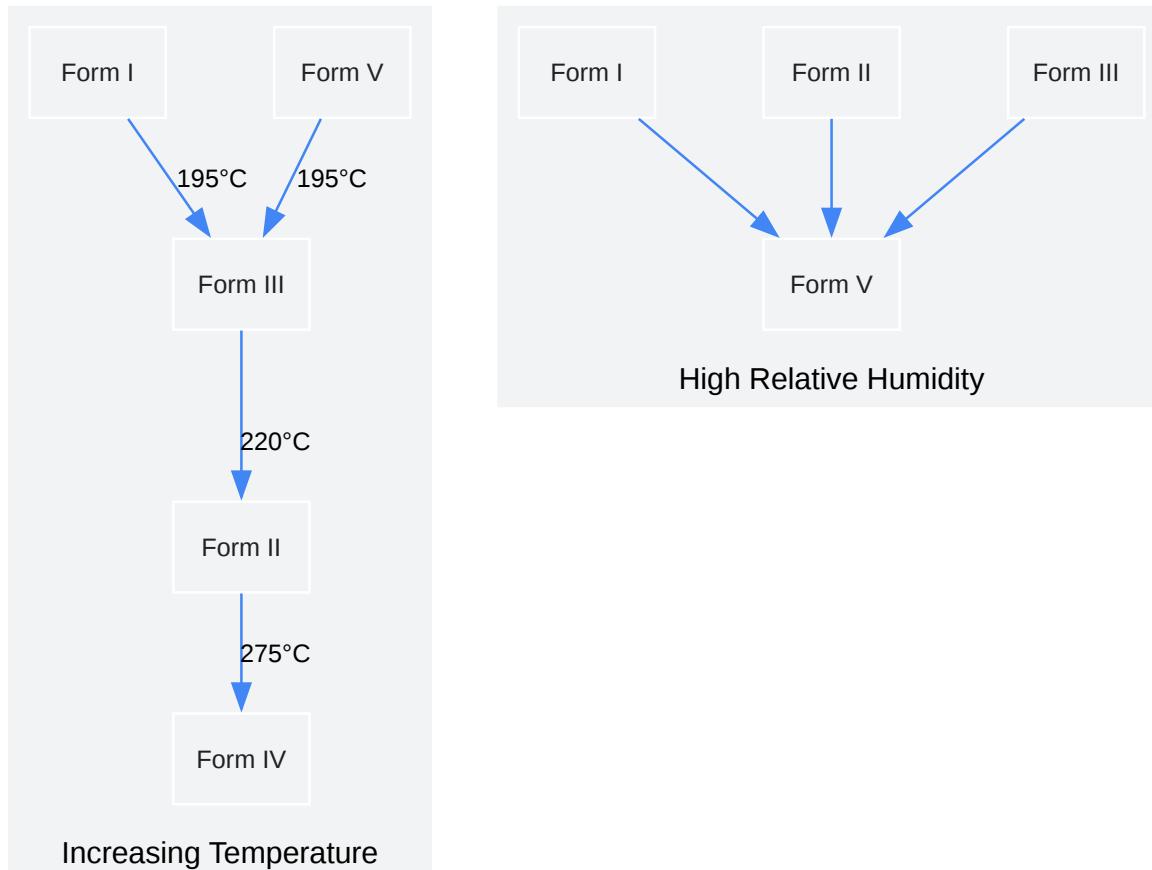


Figure 2: Solid-State Transformations of (+)-Carbovir

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Caption: Temperature and humidity-induced solid-state transformations.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific quantitative data for **(+)-Carbovir** is not readily available in the public domain, the following table summarizes the expected degradation behavior based on studies of structurally similar nucleoside analogs.

Stress Condition	Typical Protocol	Expected Degradation of (+)-Carbovir
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours	Significant degradation expected.
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours	Expected to be relatively stable.
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours	Significant degradation expected.
Thermal Degradation	Solid drug at 105°C for 10 days	Expected to be stable.
Photodegradation	Solid drug exposed to 1.2 million lux hours and 200 W h/m ² UV light	Expected to be stable.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol is a representative procedure for conducting forced degradation studies on **(+)-Carbovir** based on ICH guidelines and literature for related compounds.

- Preparation of Stock Solution: Prepare a stock solution of **(+)-Carbovir** in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
 - Store the solution at room temperature for 24 hours, protected from light.
 - At specified time points, withdraw samples and dilute with the mobile phase.
- Thermal Degradation (Solid State):
 - Place a known amount of solid **(+)-Carbovir** in a controlled temperature oven at 105°C for 10 days.
 - At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase.
- Photodegradation (Solid State):
 - Expose a thin layer of solid **(+)-Carbovir** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
 - A control sample should be stored under the same conditions but protected from light.
 - After the exposure period, dissolve the samples in a suitable solvent and dilute with the mobile phase.

- Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Representative Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of **(+)-Carbovir** and its degradation products.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μ L
Diluent	Water:Acetonitrile (50:50, v/v)

Workflow for Stability Analysis

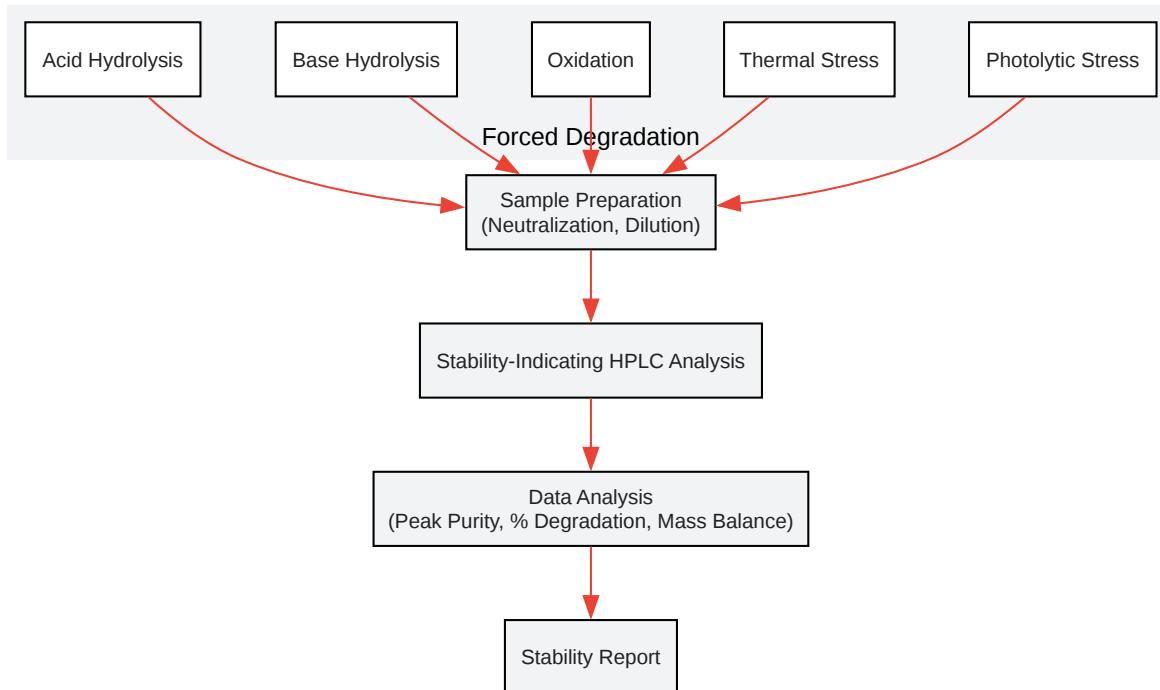


Figure 3: Workflow for Stability Analysis of (+)-Carbovir

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Caption: General workflow for conducting and analyzing forced degradation studies.

Conclusion

(+)-Carbovir is a molecule that exhibits sensitivity to acidic conditions in solution, leading to the formation of guanine. Its solid-state form is influenced by temperature and humidity, with the potential for interconversion between different polymorphic and hydrated forms. Based on data from similar compounds, it is anticipated to be susceptible to oxidative stress, while showing greater stability under basic, thermal, and photolytic conditions. A thorough understanding of these stability characteristics, as outlined in this guide, is paramount for the successful development of a stable and effective drug product. The provided experimental protocols offer a robust framework for the systematic evaluation of **(+)-Carbovir**'s stability profile in accordance with regulatory expectations.

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